molecular formula C16H17N9O5S2 B193856 (6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid CAS No. 104691-34-1

(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

Cat. No. B193856
M. Wt: 479.5 g/mol
InChI Key: RGVZHTDOHDQKKK-QIQDODJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefteram metabolite.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound (6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid represents a class of cephalosporin derivatives, which are notable for their synthesis and chemical characterization. Studies have focused on the synthesis of various derivatives, including the preparation of Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylideneamino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate from 7-amino cephalosporanic acid (7-ACA) with a yield of 84.6%, characterized by IR and 1HNMR techniques (Deng Fu-li, 2007). Similarly, another study describes the synthesis and NMR characterization of a new cephalosporin derivative, useful as a carrier for a range of drugs containing an amino group (Lorena Blau et al., 2008).

Antibacterial Activity

  • The antibacterial activity of cephalosporin derivatives, including compounds similar to the specified chemical structure, has been extensively studied. For instance, the novel compound 7-{(2-(4-hydroxyphenyl)methylidene)amino}-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl)amino}-3-{((2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl)methyl}-8-oxo-5-thia-1azabicyclo (4.2.0)oct-2-ene-2-carboxylic acid was synthesized from ceftriaxone disodium and characterized using various techniques, highlighting its potential in antibacterial applications (Ghulam Fareed et al., 2012).

Pharmaceutical Development

  • These cephalosporin derivatives also have significance in the development of new pharmaceutical products. For example, the synthesis of [14C]E1077, a new parenteral cephalosporin with potent antibacterial activity, involved carbon-14 labeling, demonstrating advanced techniques in pharmaceutical chemistry and drug development (Y. Kai & S. Chiku, 1994). Additionally, the production of spherical agglomerates of cephalosporin antibiotic crystals for injection purposes shows the applicability of these compounds in drug formulation and delivery (K. Machiya et al., 2008).

Binding Interactions and Stability

  • Research has also been conducted on the binding interactions and stability of cephalosporin derivatives. The in silico determination of binding free energy and bonding interactions between monosubstituted cefovecin (a cephalosporin antibiotic) and Pseudomonas aeruginosa lipase indicated feasibility and inhibition potentials of these compounds (O. Ikpeazu, K. Igwe & I. Otuokere, 2017). Additionally, studies on phase stability and pseudopolymorphism in solid forms of similar cephalosporin compounds contribute to our understanding of their physical and chemical stability, essential for pharmaceutical applications (K. Ashizawa et al., 1989).

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h4-5,10-11,14H,3H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9-/t10-,11?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVZHTDOHDQKKK-QIQDODJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(N=N1)CC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N9O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433631
Record name T 2525A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

CAS RN

104691-34-1
Record name T 2525A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Reactant of Route 2
(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Reactant of Route 3
(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Reactant of Route 5
(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Reactant of Route 6
(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

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